3-Ethoxy-2-fluoro-6-iodobenzaldehyde
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Overview
Description
3-Ethoxy-2-fluoro-6-iodobenzaldehyde is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-iodobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Ethoxy-2-fluoro-6-iodobenzoic acid.
Reduction: Formation of 3-Ethoxy-2-fluoro-6-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-fluoro-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzaldehyde: Similar structure but lacks the ethoxy group.
3-Ethoxy-6-fluoro-2-iodobenzaldehyde: Isomer with different positions of the substituents.
2-Chloro-6-fluorobenzaldehyde: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of these groups can influence its electronic properties, making it a valuable compound for specific synthetic and research purposes .
Properties
Molecular Formula |
C9H8FIO2 |
---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3 |
InChI Key |
UCXSXRQSGTYLED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)C=O)F |
Origin of Product |
United States |
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